

Comparative Analysis of ^1H and ^{13}C NMR Spectral Data: 4-Isobutylaniline vs. Aniline

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Compound of Interest

Compound Name: 4-Isobutylaniline

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A comprehensive guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) spectral characteristics of **4-isobutylaniline**, with a comparative analysis against the foundational aromatic amine, aniline. This guide provides detailed experimental data, protocols, and structural assignments to aid in the identification and characterization of these compounds.

This technical guide presents a detailed comparison of the ^1H and ^{13}C NMR spectral data for **4-isobutylaniline** and aniline. The presence of the isobutyl substituent on the aniline ring introduces distinct spectral features that are crucial for structural elucidation and purity assessment. This document is intended to serve as a practical resource for the interpretation of NMR spectra in the context of substituted anilines.

^1H and ^{13}C NMR Spectral Data

The chemical shifts (δ) for **4-isobutylaniline** and aniline are presented below. Due to the para-substitution in **4-isobutylaniline**, the aromatic region of its spectra exhibits a higher degree of symmetry compared to aniline.

Table 1: ^1H NMR Spectral Data Comparison (Solvent: CDCl_3)

Compound	Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
4-Isobutylaniline	H-2, H-6	~6.95	d	2H	~8.5
	H-3, H-5	~6.60	d	2H	~8.5
	-NH ₂	~3.55	br s	2H	-
	-CH ₂ -	~2.35	d	2H	~7.0
	-CH-	~1.80	m	1H	-
	-CH ₃	~0.90	d	6H	~6.6
Aniline	H-2, H-6	6.78	d	2H	7.7
	H-3, H-5	7.18	t	2H	7.9
	H-4	6.87	t	1H	7.4
	-NH ₂	3.68	s	2H	-

Note: The chemical shifts for **4-isobutylaniline** are predicted values based on spectroscopic principles and data for similar compounds. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

Compound	Carbon Assignment	Chemical Shift (δ) ppm
4-Isobutylaniline	C-1	~144.0
	C-2, C-6	~130.0
	C-3, C-5	~115.5
	C-4	~129.0
	-CH ₂ -	~45.0
	-CH-	~30.0
	-CH ₃	~22.5
Aniline	C-1	146.59
	C-2, C-6	115.24
	C-3, C-5	129.43
	C-4	118.76

Note: The chemical shifts for **4-isobutylaniline** are predicted values based on spectroscopic principles and data for similar compounds. Actual experimental values may vary slightly.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for aniline derivatives.

Sample Preparation:

- Dissolve 5-10 mg of the aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Ensure the sample is fully dissolved. If necessary, vortex the sample gently.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation:

- Spectrometer: 300-600 MHz NMR spectrometer
- Nuclei: ^1H and ^{13}C
- Temperature: 25 °C

^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single pulse
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay: 1-5 s
- Spectral Width: -2 to 12 ppm

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence
- Number of Scans: 1024 or more (depending on sample concentration)
- Relaxation Delay: 2-5 s
- Spectral Width: 0 to 220 ppm

Structural Elucidation and Spectral Interpretation

The chemical structure of **4-isobutylaniline** with the corresponding proton and carbon numbering is illustrated below. This diagram aids in the assignment of the NMR signals to the respective nuclei in the molecule.

Caption: Chemical structure of **4-isobutylaniline** with atom numbering for NMR signal assignment.

The ^1H NMR spectrum of **4-isobutylaniline** is characterized by two doublets in the aromatic region, a consequence of the molecule's C_2 symmetry.^[1] The protons H-2 and H-6 are chemically equivalent, as are H-3 and H-5, leading to a simplified AA'BB' system. The isobutyl

group gives rise to a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons.

In the ^{13}C NMR spectrum, the symmetry of **4-isobutylaniline** results in only four signals for the aromatic carbons.[1] The carbons C-2 and C-6 are equivalent, as are C-3 and C-5. The isobutyl substituent introduces three additional signals corresponding to the methylene, methine, and methyl carbons.

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References

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